
BS2G Crosslinker: Application Notes and
Protocols for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B15565550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of

Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive, water-soluble, and

non-cleavable crosslinker, in proteomics applications. BS2G is a valuable tool for studying

protein-protein interactions, protein complex topology, and protein conformation. Its membrane

impermeability makes it particularly suitable for probing cell surface protein interactions.

Introduction to BS2G Crosslinker
BS2G is a chemical crosslinking agent that covalently links proteins that are in close proximity.

It possesses two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 7.7 Å spacer

arm. These sulfo-NHS esters react specifically and efficiently with primary amines, such as the

side chain of lysine residues and the N-termini of proteins, at a pH range of 7-9 to form stable

amide bonds.[1][2][3][4][5]

The key features of the BS2G crosslinker include:

Homobifunctional: Contains two identical reactive groups.[2][3][4][5]

Amine-reactive: Targets primary amines (lysine, protein N-termini).[1][2][3][4][5]

Water-soluble: The presence of sulfo groups enhances its solubility in aqueous buffers,

eliminating the need for organic solvents that can perturb protein structure.[1][2][3][4][5]
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Non-cleavable: The spacer arm is resistant to cleavage under standard mass spectrometry

conditions.[3][5]

Membrane-impermeable: The charged sulfo groups prevent the crosslinker from crossing the

cell membrane, making it ideal for studying cell surface protein interactions.[3][5]

BS2G is often used in conjunction with its deuterated analog, BS2G-d4, for quantitative

crosslinking mass spectrometry (XL-MS) studies. The mass difference between the light (d0)

and heavy (d4) versions of the crosslinker allows for the relative quantification of protein

interactions under different conditions.[5]

Quantitative Data Summary
The following tables summarize key quantitative data for the BS2G crosslinker.

Table 1: Chemical and Physical Properties of BS2G

Property Value Reference

Full Chemical Name Bis(sulfosuccinimidyl) glutarate [4]

Molecular Weight (d0) 530.35 Da [4]

Spacer Arm Length 7.7 Å [4]

Reactive Groups Sulfo-NHS esters [3][5]

Reactivity Target Primary amines (e.g., Lysine) [1][2]

Solubility Water-soluble [1][2][3][4][5]

Cleavability Non-cleavable [3][5]

Membrane Permeability Impermeable [3][5]

Table 2: Mass Modifications in Mass Spectrometry Analysis
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Type of Modification Mass Addition (Da) Description

Monolink (hydrolyzed) 116.0477

One end of BS2G reacts with a

primary amine, and the other

end is hydrolyzed.

Monolink (unhydrolyzed) 287.0366

One end of BS2G reacts with a

primary amine, and the other

sulfo-NHS ester remains intact

(less common).

Loop-link 98.0371

Both ends of BS2G react with

two different primary amines

within the same peptide.

Inter-peptide/Inter-protein

Crosslink
98.0371

Both ends of BS2G react with

primary amines on two

different peptides.

Note: The mass additions are calculated based on the chemical formula of the glutarate spacer

arm after the reaction and loss of the sulfo-NHS groups.

Experimental Protocols
This section provides detailed protocols for common applications of the BS2G crosslinker in

proteomics.

Protocol for Crosslinking of Purified Protein Complexes
This protocol is adapted from a study on the crosslinking of proteasomal complexes.[6]

Materials:

Purified protein complex (e.g., 1 mg/mL)

BS2G crosslinker

Crosslinking buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
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Quenching buffer: 1 M Tris-HCl, pH 7.5

DMSO (anhydrous)

Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

SDS-PAGE reagents and equipment

Procedure:

Buffer Exchange: Dialyze the purified protein complex against the crosslinking buffer

overnight at 4°C to remove any amine-containing buffers.

Prepare BS2G Stock Solution: Immediately before use, dissolve BS2G in anhydrous DMSO

to a final concentration of 50 mM.

Crosslinking Reaction:

Bring the protein sample to room temperature.

Add the BS2G stock solution to the protein sample to achieve the desired final

concentration (e.g., 1 mM). A typical starting point is a 20 to 50-fold molar excess of

crosslinker to protein.

Incubate the reaction mixture for 60 minutes at room temperature.

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to

quench the unreacted BS2G. Incubate for 15 minutes at room temperature.

Analyze Crosslinking Efficiency: Analyze the crosslinked sample by SDS-PAGE to observe

the formation of higher molecular weight species, indicating successful crosslinking. A non-

crosslinked control should be run in parallel.

Sample Preparation for Mass Spectrometry: The crosslinked sample is now ready for

downstream processing for mass spectrometry analysis, which typically involves reduction,

alkylation, and enzymatic digestion.
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Protocol for In-Vivo Crosslinking of Cell Surface
Proteins
This protocol is a general guideline for using the membrane-impermeable BS2G to crosslink

proteins on the surface of intact cells.

Materials:

Adherent or suspension cells

BS2G crosslinker

PBS (Phosphate-Buffered Saline, amine-free)

Quenching buffer: 1 M Tris-HCl, pH 7.5

Cell lysis buffer (RIPA or similar, amine-free)

Protease inhibitor cocktail

Procedure:

Cell Preparation:

For adherent cells, grow cells to 80-90% confluency.

For suspension cells, harvest cells and wash twice with ice-cold PBS.

Crosslinking Reaction:

Wash adherent cells twice with ice-cold PBS.

Resuspend suspension cells in ice-cold PBS.

Add freshly prepared BS2G in PBS to the cells to a final concentration of 1-5 mM.

Incubate on ice for 30-60 minutes with gentle agitation.
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Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM Tris and

incubate for 15 minutes on ice.

Cell Lysis:

Wash cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.

Lyse the cells using an appropriate lysis buffer containing a protease inhibitor cocktail.

Protein Analysis: The cell lysate containing the crosslinked proteins can be analyzed by

SDS-PAGE and Western blotting, or further processed for mass spectrometry analysis.

Protocol for Quantitative Crosslinking using BS2G-d0/d4
This protocol enables the relative quantification of protein-protein interactions between two

different states.

Materials:

BS2G-d0 and BS2G-d4 crosslinkers

Protein samples representing two different conditions (e.g., treated vs. untreated)

All materials listed in Protocol 3.1.

Procedure:

Sample Preparation: Prepare the two protein samples in parallel, ensuring they are in the

same amine-free buffer.

Crosslinking:

Crosslink one sample with BS2G-d0 as described in Protocol 3.1.

Simultaneously, crosslink the other sample with BS2G-d4 using the same concentration

and reaction conditions.

Quenching: Quench both reactions with quenching buffer as described previously.
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Sample Pooling: Combine the two crosslinked samples in a 1:1 ratio.

Mass Spectrometry Analysis: Process the pooled sample for mass spectrometry. During data

analysis, crosslinked peptide pairs will appear as doublets with a mass difference of 4 Da.

The ratio of the peak intensities of the light and heavy forms provides a relative measure of

the abundance of that specific interaction in the two conditions.

Mass Spectrometry Data Analysis Workflow
The analysis of crosslinking mass spectrometry data requires specialized software to identify

the crosslinked peptides.

Data Analysis

Protein Crosslinking
(e.g., with BS2G)

Enzymatic Digestion
(e.g., Trypsin)

Enrichment of Crosslinked Peptides
(Optional, e.g., SEC) LC-MS/MS Analysis

Peaklist Generation
(e.g., .mgf, .mzML)

Database Search
(e.g., pLink 2, MeroX) Validation & FDR Calculation

Structural Modeling & Visualization

Click to download full resolution via product page

Caption: General workflow for a crosslinking mass spectrometry experiment.

A detailed step-by-step data analysis workflow using pLink 2 is as follows:[1][7]
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Data Conversion: Convert the raw mass spectrometry data files to a compatible format (e.g.,

.mgf or .mzML) using software like ProteoWizard's msConvert.

Database Preparation: Prepare a FASTA database containing the protein sequences of

interest. For complex samples, a species-specific proteome database is used.

pLink 2 Search:

Launch the pLink 2 software.

Create a new task and specify the input spectrum files and the FASTA database.

Define the search parameters:

Crosslinker: Select BS2G from the predefined list or define it manually (mass = 530.35

Da, reactive sites: K, protein N-terminus).

Enzyme: Specify the protease used for digestion (e.g., Trypsin).

Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on

the instrument used.

Modifications: Define any fixed (e.g., carbamidomethylation of cysteine) and variable

(e.g., oxidation of methionine) modifications.

Results Analysis:

pLink 2 will generate a list of identified crosslinked peptide pairs, along with their scores

and false discovery rates (FDR).

The results can be visualized to inspect the MS/MS spectra and the fragmentation

patterns of the identified crosslinks.

Structural Interpretation: The identified distance constraints can be used to model the 3D

structure of proteins and protein complexes or to map interaction interfaces.

Application Example: TNF Signaling Pathway
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Crosslinking mass spectrometry can be employed to elucidate the protein-protein interaction

networks of signaling pathways. The Tumor Necrosis Factor (TNF) signaling pathway, which is

crucial in inflammation and immunity, involves a cascade of protein interactions.[8][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6298254/
https://pubmed.ncbi.nlm.nih.gov/30561431/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TNFα

TNFR1

Binding & Trimerization

TRADD

Recruitment

TRAF2

RIPK1

cIAP1/2

K63 Ubiquitination

LUBAC

Recruitment M1 Ubiquitination

IKK Complex
(NEMO, IKKα, IKKβ)

Recruitment & Activation

NF-κB

Phosphorylation & Activation

Nucleus

Translocation

Gene Expression
(Inflammation, Survival)

Transcriptional Regulation

Click to download full resolution via product page

Caption: Simplified representation of the TNF-induced NF-κB signaling pathway.
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BS2G crosslinking can be used to capture the transient interactions within the TNFR1 signaling

complex. For example, after stimulating cells with TNFα, in-vivo crosslinking with BS2G can

covalently link TNFR1 to TRADD, TRADD to TRAF2, and other proximal proteins in the

complex. Subsequent mass spectrometry analysis would identify these crosslinked proteins,

confirming their direct interaction and providing insights into the stoichiometry and topology of

the signaling complex.

Disclaimer: The protocols provided here are intended as general guidelines. Researchers

should optimize the experimental conditions for their specific proteins of interest and

experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [BS2G Crosslinker: Application Notes and Protocols for
Proteomics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565550#bs2g-crosslinker-for-proteomics-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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